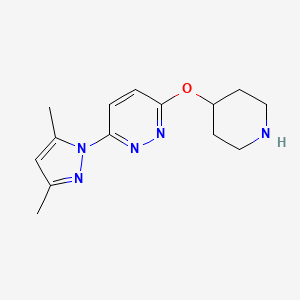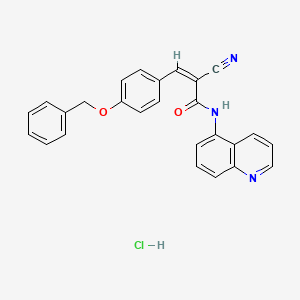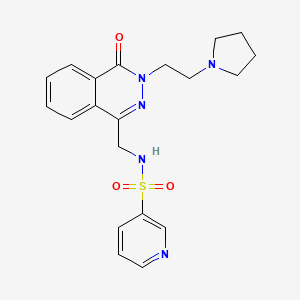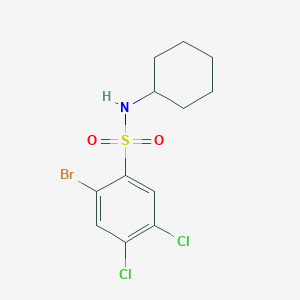
3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can be optimized for scale-up. For instance, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, has been reported . This process includes nucleophilic aromatic substitution, hydrogenation, and iodination steps. Another paper describes a one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a three-component condensation, which can be performed chemically or electrochemically . Additionally, novel methods for synthesizing related compounds, such as 3-(pyrrolidin-1-yl)piperidine, have been proposed, which are more suitable for large-scale production .
Molecular Structure Analysis
Molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine moieties have been conducted using X-ray crystallography, Hirshfeld, and DFT calculations . These studies provide insights into the intermolecular interactions and electronic properties of the compounds. For example, the dominant interactions in the analyzed compounds include H...H, N...H, and H...C contacts, which are crucial for molecular packing .
Chemical Reactions Analysis
The synthesis of pyrazole and piperidine derivatives often involves reactions with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds . The reactivity of these compounds allows for the creation of a diverse range of derivatives, including those containing benzofuran moieties, which are confirmed by spectral data and elemental analyses .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the polarity of the s-triazine derivatives is indicated by their dipole moments, with different substituents leading to variations in these values . The antimicrobial and antifungal activities of pyrazole-containing s-triazine derivatives have also been evaluated, demonstrating the biological relevance of these compounds .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Research indicates that derivatives of pyrazole and piperidine, similar to "3-(3,5-Dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine," show promising antibacterial and antifungal activities. For instance, certain compounds have demonstrated significant inhibitory effects against a variety of bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhi, as well as fungal species like Candida albicans. The mechanism of action often involves disrupting microbial biofilms or inhibiting essential bacterial enzymes, contributing to their antimicrobial efficacy (Mekky & Sanad, 2020; Sharma et al., 2017).
Anticancer Potential
The synthesis and investigation of new compounds bearing the pyrazole and piperidine moieties have also been directed towards exploring their potential anticancer activities. Some derivatives have been found to exhibit cytotoxic effects against various cancer cell lines, suggesting their utility as leads in the development of novel anticancer agents. The specific mechanisms through which these compounds exert their anticancer effects remain an area of active research (Patel et al., 2012).
Biofilm Inhibition
Biofilm formation by bacteria is a significant factor in the development of persistent and chronic bacterial infections. Studies on derivatives of "this compound" have shown that these compounds can effectively inhibit the formation of bacterial biofilms. This biofilm inhibitory activity is particularly relevant in the context of treating infections that are resistant to conventional antibiotic therapies (Mekky & Sanad, 2020).
Molecular Structure and Interactions
Further research into the molecular structure of these compounds, utilizing techniques such as X-ray crystallography and DFT calculations, has provided insights into their intermolecular interactions. These studies are crucial for understanding how modifications to the molecular structure can impact the biological activity and potential applications of these compounds (Shawish et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-piperidin-4-yloxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-9-11(2)19(18-10)13-3-4-14(17-16-13)20-12-5-7-15-8-6-12/h3-4,9,12,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRORZNHBUMDPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)OC3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]ethyl]prop-2-enamide](/img/structure/B2557056.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2557057.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2557062.png)
![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557064.png)

![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557069.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2557072.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione](/img/structure/B2557074.png)


![1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2557079.png)